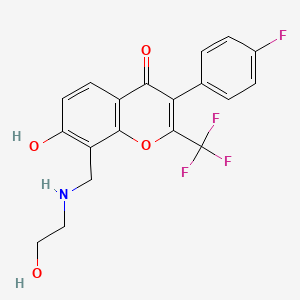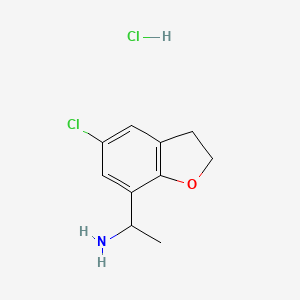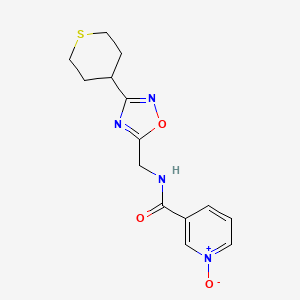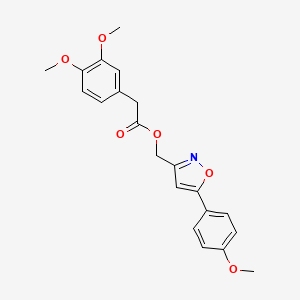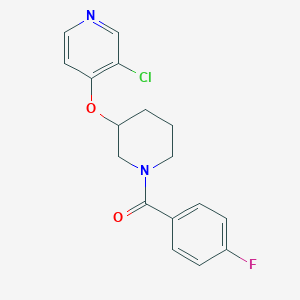
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone , also known by its chemical formula C₁₆H₁₄ClFN₂O₂ , is a synthetic organic compound. Its structure combines a piperidine ring, a chloropyridine moiety, and a fluorophenyl group. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloropyridine and fluorophenyl substituents onto the piperidine scaffold. Researchers have explored various synthetic routes, optimizing reaction conditions, reagents, and yields. Literature reports detail the synthetic pathways, reagents used, and purification methods.
Molecular Structure Analysis
The molecular structure of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone reveals key features:
- Piperidine Ring : The central piperidine ring provides rigidity and contributes to the compound’s biological activity.
- Chloropyridine Group : The chloropyridine moiety imparts specific chemical reactivity and influences interactions with biological targets.
- Fluorophenyl Group : The fluorophenyl substituent enhances lipophilicity and may affect binding to receptors or enzymes.
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound under various conditions. It may undergo nucleophilic substitutions, cyclizations, or other transformations. Understanding its reactivity profile is crucial for designing derivatives with improved properties.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid.
- Melting Point : Experimental data on its melting point would provide insights into its stability and handling.
- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.
- Spectral Data : UV, IR, NMR, and mass spectrometry data can confirm its structure.
Wissenschaftliche Forschungsanwendungen
Receptor Agonist Application
A high-efficacy 5-HT1A receptor agonist, identified as F 13640, which closely resembles the chemical structure of interest, has been demonstrated to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, and preempt allodynia following spinal cord injury. This suggests its potential therapeutic application in managing pathological pain (Colpaert et al., 2004).
Structural and Theoretical Analysis
Studies on similar compounds reveal detailed structural characterizations, including conformational analyses and intermolecular interactions. For example, research on derivatives of pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors includes structural optimization to enhance oral bioavailability and demonstrate antidepressant potential (Vacher et al., 1999). Another study focuses on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting the importance of structural analysis in understanding the biological activity of such compounds (Prasad et al., 2018).
Medicinal Chemistry and Pharmacological Activities
Several studies have synthesized and characterized compounds with structural similarities for potential medicinal applications. For instance, derivatives have been explored for their antitubercular, antimicrobial, and antileukemic activities, indicating a broad spectrum of potential pharmacological uses. The synthesis and optimization of antitubercular activities in a series of aryl derivatives highlight the ongoing search for effective treatments against resistant strains of tuberculosis (Bisht et al., 2010). Another study focused on the synthesis and antimicrobial activity of difluorophenyl derivatives, underscoring the compound's potential in addressing bacterial and fungal infections (Mallesha & Mohana, 2014).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use.
- Stability : Investigate stability under different conditions (light, temperature, humidity).
- Environmental Impact : Consider its impact on the environment during production and disposal.
Zukünftige Richtungen
- Biological Evaluation : Conduct in vitro and in vivo studies to explore its pharmacological effects.
- Structure-Activity Relationship (SAR) : Derivatization and SAR studies can guide compound optimization.
- Drug Development : Evaluate its potential as a drug candidate for specific indications.
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKTMLSLHXRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

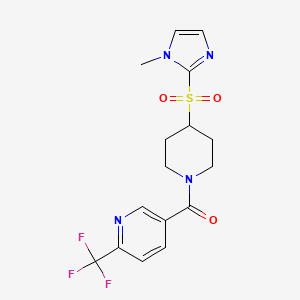
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
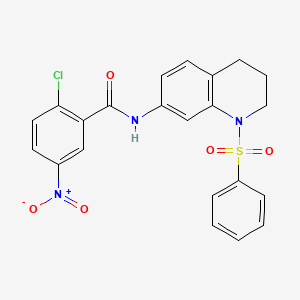
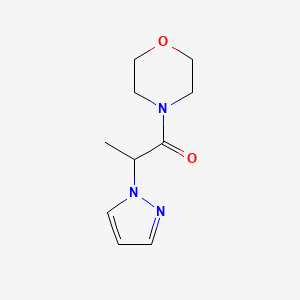
![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)
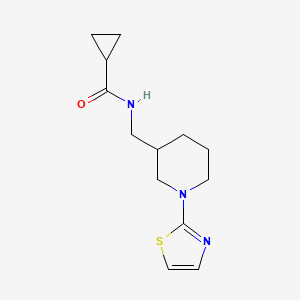
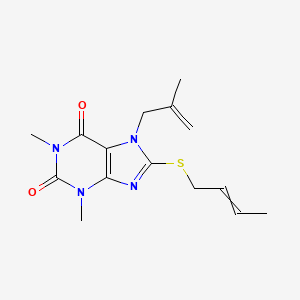
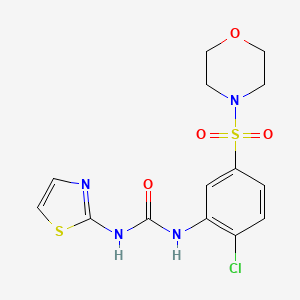
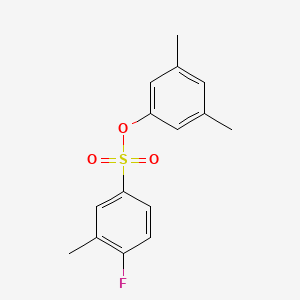
![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)
